N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)isoxazole-5-carboxamide
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Overview
Description
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)isoxazole-5-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of an isoxazole ring fused with a phthalazinone moiety, making it a versatile candidate for research in medicinal chemistry, material science, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)isoxazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Phthalazinone Core: The synthesis begins with the preparation of 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid. This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.
Introduction of the Isoxazole Ring: The next step involves the formation of the isoxazole ring. This can be accomplished by reacting the phthalazinone derivative with hydroxylamine hydrochloride and an appropriate aldehyde under basic conditions to form the isoxazole ring.
Coupling Reaction: Finally, the isoxazole-5-carboxamide moiety is introduced through a coupling reaction with the phthalazinone intermediate, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques like recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring, where nucleophiles can replace hydrogen atoms or other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)isoxazole-5-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with various biological targets.
Biology: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Catalysis: It is explored as a catalyst or catalyst precursor in various organic reactions, including cross-coupling and polymerization reactions.
Mechanism of Action
The mechanism of action of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. This can lead to inhibition or activation of specific biochemical pathways, depending on the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
4-oxo-3,4-dihydrophthalazine-1-carboxamide: Shares the phthalazinone core but lacks the isoxazole ring.
Isoxazole-5-carboxamide: Contains the isoxazole ring but lacks the phthalazinone moiety.
N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide: Similar structure with a methyl group instead of the isoxazole ring.
Uniqueness
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)isoxazole-5-carboxamide is unique due to the combination of the phthalazinone and isoxazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets and enhances its potential as a versatile compound in various research applications.
Properties
IUPAC Name |
N-[(4-oxo-3H-phthalazin-1-yl)methyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3/c18-12-9-4-2-1-3-8(9)10(16-17-12)7-14-13(19)11-5-6-15-20-11/h1-6H,7H2,(H,14,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIQHWSPTOVTTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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